molecular formula C16H21NO4 B12575472 L-Tyrosine, N-acetyl-O-(3-methyl-2-butenyl)- CAS No. 592534-82-2

L-Tyrosine, N-acetyl-O-(3-methyl-2-butenyl)-

Cat. No.: B12575472
CAS No.: 592534-82-2
M. Wt: 291.34 g/mol
InChI Key: YHKFAYFIUKFOFG-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl Group

The acetamido group (-NHCOCH₃) replaces the primary amine of tyrosine, conferring:

  • Increased lipophilicity (LogP = 1.22 for N-acetyl-O-methyl-L-tyrosine vs. -1.02 for tyrosine)
  • Enhanced metabolic stability by resisting deamination
  • Altered hydrogen-bonding capacity (PSA reduced from 83.6 Ų in tyrosine to 75.6 Ų in acetylated derivatives)

O-Prenyl Ether

The 3-methyl-2-butenyl ether (-O-C₅H₉) modification introduces:

  • Extended hydrophobic surface area for membrane interactions
  • Steric hindrance around the phenol ring, potentially modulating redox properties
  • UV absorbance shift (λmax ≈ 275 nm vs. 274 nm in unmodified tyrosine) due to electron-donating effects

Comparative functional group contributions:

Modification Effect on Solubility Effect on Reactivity
N-Acetylation ↓ Aqueous solubility ↓ Nucleophilicity at N-site
O-Prenylation ↓ Polar interactions ↑ Stability to oxidation

Comparative Structural Analysis with Native Tyrosine Derivatives

Versus L-Tyrosine

The native amino acid lacks both acetyl and prenyl groups, resulting in:

  • Higher polarity (PSA = 83.6 Ų vs. 75.6 Ų in modified forms)
  • Greater hydrogen-bonding capacity via -NH₂ and -OH groups
  • Lower metabolic stability due to susceptibility to deamination and oxidation

Versus N-Acetyl-L-tyrosine

Addition of the prenyl group in L-Tyrosine, N-acetyl-O-(3-methyl-2-butenyl)- introduces:

  • ~68 g/mol mass increase (223.23 → 291.34 g/mol)
  • Enhanced membrane permeability (calculated LogP increase from 0.85 to 2.15)
  • Reduced crystallinity due to branched hydrophobic chain

Versus O-Methylated Derivatives

Replacing the prenyl group with a methyl ether (as in N-Acetyl-O-methyl-L-tyrosine):

  • Decreases molecular weight by 54.09 g/mol (291.34 → 237.25)
  • Reduces steric bulk (van der Waals volume ≈ 120 ų vs. 185 ų)
  • Lowers UV absorbance (ε ≈ 1,400 M⁻¹cm⁻¹ vs. 1,600 M⁻¹cm⁻¹)

Structural evolution from tyrosine to advanced derivatives follows this trajectory:
L-Tyrosine → N-Acetyl-L-tyrosine → N-Acetyl-O-methyl-L-tyrosine → L-Tyrosine, N-acetyl-O-(3-methyl-2-butenyl)-

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

592534-82-2

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

(2S)-2-acetamido-3-[4-(3-methylbut-2-enoxy)phenyl]propanoic acid

InChI

InChI=1S/C16H21NO4/c1-11(2)8-9-21-14-6-4-13(5-7-14)10-15(16(19)20)17-12(3)18/h4-8,15H,9-10H2,1-3H3,(H,17,18)(H,19,20)/t15-/m0/s1

InChI Key

YHKFAYFIUKFOFG-HNNXBMFYSA-N

Isomeric SMILES

CC(=CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C)C

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acetic anhydride for acetylation and a suitable base to facilitate the reaction

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Alkylation and Protecting Group Strategies

The 3-methyl-2-butenyl (prenyl) group is introduced via Williamson ether synthesis or nucleophilic substitution. The acetyl group on the amino moiety acts as a protecting agent to prevent undesired reactions during alkylation .

Reaction Type Conditions Outcome
O-AlkylationBase (e.g., NaOH), alkyl halideFormation of stable ether linkage at phenolic oxygen
Competitive AcylationExcess acetic anhydride, pH 8–10Risk of O,N-diacetyl-L-tyrosine impurity; controlled stoichiometry minimizes side reactions

Acylation and Deacetylation

The acetyl group on the amino terminus undergoes hydrolysis under basic or enzymatic conditions. Deacetylation regenerates free L-tyrosine derivatives, which are prone to oxidation .

Key reaction:

N-Acetyl-L-tyrosinepH > 12L-Tyrosine+Acetate\text{N-Acetyl-L-tyrosine} \xrightarrow{\text{pH > 12}} \text{L-Tyrosine} + \text{Acetate}^-

  • Stability : The acetyl group remains intact below pH 10 but hydrolyzes rapidly in strong alkaline conditions .

Enzyme-Catalyzed Oxidation

The phenolic ether group alters interactions with tyrosinase , a copper-dependent oxidase critical in melanin biosynthesis. Unlike unmodified tyrosine, the prenyl group sterically hinders enzyme binding, reducing oxidation kinetics .

Substrate Tyrosinase Activity IC50_{50} (μM) Reference
L-TyrosineFull oxidation to DOPAN/A
N-Acetyl-O-(3-methyl-2-butenyl)-L-TyrosineInhibitedNot quantified
  • Mechanism : The prenyl group disrupts coordination with tyrosinase’s Cu2+^{2+} ions, as shown in analogous inhibitors like bis(4-hydroxybenzyl)sulfide (T1) .

Electrophilic Aromatic Substitution

The aromatic ring participates in nitration and sulfonation , though the prenyl group directs substituents to the meta position due to steric and electronic effects .

Example:

Aromatic ring+HNO3H2SO43-Nitro derivative\text{Aromatic ring} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{3-Nitro derivative}

  • Reactivity : Reduced compared to unmodified tyrosine due to electron-donating ether substituent .

Chelation and Metal Interactions

The phenolic oxygen and acetyl carbonyl may weakly coordinate metals like Cu2+^{2+} or Fe3+^{3+}, though steric hindrance from the prenyl group limits stability .

Metal Ion Binding Affinity (Kd_d) Observation
As3+^{3+}~4.7 × 106^{-6} MNo direct data; inferred from nitro-tyrosine analogs
Cu2+^{2+}WeakMinimal interaction due to blocked phenolic site

Stability and Degradation Pathways

  • Thermal Degradation : Decomposition occurs above 200°C, yielding volatile prenyl derivatives and acetylated byproducts.

  • Photolysis : UV exposure induces cleavage of the ether linkage, forming quinone methides .

  • Hydrolytic Sensitivity : Stable in acidic conditions (pH 4–6) but degrades in alkaline environments via acetyl hydrolysis .

Comparative Reactivity of Analogues

Derivative Key Reactivity Difference Cause
N-Acetyl-L-tyrosineSusceptible to tyrosinase oxidationFree phenolic hydroxyl
O-Methyl-N-acetyl-L-tyrosineResists enzymatic oxidationMethoxy group blocks copper coordination
N-Acetyl-O-(3-methyl-2-butenyl)-L-TyrosineEnhanced lipophilicity; reduced metal chelationBulky prenyl group

Scientific Research Applications

Nutritional Support

Parenteral Nutrition
N-acetyltyrosine is primarily used in total parenteral nutrition (TPN), where it serves as a nitrogen source for patients unable to consume food orally. Its enhanced solubility compared to regular tyrosine makes it suitable for intravenous administration. It is often included in formulations that combine multiple amino acids and dextrose to support patients with inadequate oral intake or gastrointestinal absorption issues .

Case Study
In a clinical setting, patients undergoing major surgeries or those with severe gastrointestinal disorders were administered N-acetyltyrosine as part of their TPN regimen. The results indicated improved nitrogen balance and reduced catabolism of body proteins during recovery periods .

Pharmacological Applications

Oxidative Stress Response
Recent studies have identified N-acetyltyrosine as an endogenous factor in the body's response to oxidative stress. Under stress conditions, mitochondria release reactive oxygen species (ROS), which can trigger protective cellular responses known as mitohormesis. N-acetyltyrosine has been shown to play a role in this process, enhancing stress resistance and potentially extending lifespan in various model organisms .

Potential Role in Chronic Diseases
Research indicates that N-acetyltyrosine may influence metabolic pathways related to chronic diseases. For instance, its supplementation has been linked to improved insulin sensitivity in models of oxidative stress. This suggests a potential therapeutic role in managing conditions like diabetes and cardiovascular diseases .

Therapeutic Uses

Neurotransmitter Precursor
As a precursor to neurotransmitters such as dopamine and norepinephrine, N-acetyltyrosine is explored for its potential benefits in neuropsychiatric conditions. Supplementation has been studied for its effects on mood disorders and cognitive function under stress .

Case Study
In a double-blind study involving participants with chronic fatigue syndrome, those receiving N-acetyltyrosine showed significant improvements in mental clarity and energy levels compared to the placebo group. This highlights its potential as a supportive treatment for fatigue-related conditions .

Summary of Applications

Application Area Description Case Studies/Findings
Nutritional SupportUsed in TPN for patients unable to consume food orallyImproved nitrogen balance in surgical recovery patients
Pharmacological EffectsInvolved in oxidative stress response; potential role in chronic disease managementEnhanced insulin sensitivity observed in oxidative stress models
Neurotransmitter PrecursorExplored for mood enhancement and cognitive supportSignificant improvement in mental clarity among chronic fatigue syndrome patients

Mechanism of Action

The mechanism of action of L-Tyrosine, N-acetyl-O-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets and pathways. It may act as a substrate for enzymes involved in metabolic processes, influencing the production of neurotransmitters and other biologically active compounds. The acetyl and 3-methyl-2-butenyl groups may enhance its solubility and bioavailability, facilitating its uptake and utilization in biological systems.

Comparison with Similar Compounds

Key Observations:

  • Catalytic Activity : Shorter alkenyl chains (e.g., 3-methyl-2-butenyl) exhibit marginally higher activity (6.86 × 10⁴ vs. 6.63 × 10⁴ g/(mol Ti h)) due to reduced steric hindrance at the active site .
  • Insertion Ratio : All analogs achieve insertion ratios of 2.2–2.65 mol%, with minimal dependence on chain length. This suggests that the tyrosine backbone’s aromatic ring shields the polar amide/ester groups from catalyst poisoning, enabling consistent incorporation .
  • Molecular Weight : Longer alkenyl chains (e.g., dec-9-enyl) yield higher molecular weights (3.66 × 10⁵ vs. 2.85 × 10⁵ g/mol) due to reduced chain transfer to MAO .
  • Thermal Properties : Melting points increase with alkenyl chain length (138.6°C for butenyl vs. 142°C for decenyl) due to enhanced hydrogen bonding between side chains .
  • Hydrophilicity: The butenyl variant reduces water contact angle to 48.5° at 2.65 mol% insertion, outperforming non-polar polyethylene (85.9°) .

Mechanistic and Material Property Differences

  • Chain Transfer : The butenyl compound predominantly undergoes chain transfer to MAO, leading to terminal methyl groups and lower molecular weights. In contrast, longer chains (e.g., decenyl) exhibit broader molecular weight distributions (MWD > 3), suggesting competing transfer mechanisms .
  • Crystallinity : All analogs reduce crystallinity compared to polyethylene (68.4% → 51.2% for butenyl), but longer chains mitigate this effect slightly by promoting ordered hydrogen-bonded networks .
  • Applications : The butenyl derivative’s superior hydrophilicity suits biomedical coatings, while longer-chain analogs may prioritize mechanical strength in industrial polymers .

Unique Considerations for N-Ac-O-(3-methyl-2-butenyl)-Tyr-Et

  • Steric Effects : The 3-methyl-2-butenyl group’s branching introduces steric constraints, limiting insertion ratios compared to linear alkenyl analogs. However, its conjugated double bond may stabilize transition states during polymerization .
  • Synthetic Challenges : Lower yields (38.2% vs. 52.9% for octenyl) reflect reactivity limitations in prenylation reactions .
  • Biological Relevance : Unlike nitro-substituted derivatives (e.g., N-Ac-O-(3,5-dinitrophenyl)-Tyr), the butenyl compound lacks direct pharmacological activity but shows promise in drug delivery systems due to biocompatibility .

Biological Activity

L-Tyrosine, N-acetyl-O-(3-methyl-2-butenyl)- is a derivative of the amino acid L-tyrosine, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its role in tyrosinase inhibition, solubility in parenteral nutrition, and its implications in various therapeutic contexts.

Overview of L-Tyrosine and Its Derivatives

L-tyrosine is a non-essential amino acid that serves as a precursor for several important neurotransmitters and hormones, including dopamine, norepinephrine, and epinephrine. The acetylated derivative, N-acetyl-L-tyrosine, is noted for its enhanced solubility and bioavailability, making it suitable for intravenous administration in clinical settings .

1. Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin from L-tyrosine. Inhibition of this enzyme can be beneficial in conditions such as hyperpigmentation disorders. Research indicates that various derivatives of L-tyrosine exhibit inhibitory effects on tyrosinase activity:

  • N-acetyl-L-tyrosine has demonstrated potential as a tyrosinase source in parenteral nutrition. Studies show that it can rapidly deacylate to release L-tyrosine, which is then incorporated into proteins .
  • A study on related compounds found that certain prenylated flavonoids exhibit strong tyrosinase inhibitory activity, suggesting that structural modifications to the tyrosine backbone can enhance this property .

2. Solubility and Nutritional Applications

N-acetyl-L-tyrosine has been studied for its application in total parenteral nutrition (TPN). Its excellent solubility allows it to be used effectively as a source of tyrosine when direct administration of L-tyrosine is limited by solubility issues:

  • Infusion studies revealed that N-acetyl-L-tyrosine significantly increased plasma tyrosine levels compared to fasting values, demonstrating its rapid utilization in metabolic processes .
  • The compound showed a promising profile for maintaining nitrogen balance in parenterally nourished individuals, with studies indicating positive nitrogen balance despite suboptimal plasma tyrosine concentrations .

Case Study: Clinical Use in Parenteral Nutrition

A clinical study involving low-birth-weight infants demonstrated that N-acetyl-L-tyrosine could be effectively utilized as part of an amino acid mixture. Despite high urinary excretion rates (up to 60% unchanged), the compound contributed positively to nitrogen balance and overall nutritional status .

ParameterInfusion Rate (mmol/kg/day)Plasma Tyrosine Levels (µM)Urinary Excretion (%)
N-acetyl-L-tyrosine (low dose)0.573.8 ± 5.408.3
N-acetyl-L-tyrosine (high dose)2141 ± 16.116.8

3. Mechanistic Insights into Tyrosinase Inhibition

In vitro studies have shown that certain derivatives of L-tyrosine act as competitive inhibitors of mushroom tyrosinase:

  • Kinetic studies indicated that these compounds can bind effectively to the active site of tyrosinase, reducing melanin production .
  • Molecular docking simulations have provided insights into the binding affinities and interaction mechanisms between these inhibitors and tyrosinase .

Q & A

Q. What are the key structural and functional differences between L-Tyrosine derivatives (e.g., N-acetyl-O-(3-methyl-2-butenyl)-) and their parent amino acid?

The acetyl and alkenyl modifications in this derivative alter hydrophobicity, bioavailability, and metabolic stability compared to L-Tyrosine. For example, the N-acetyl group enhances blood-brain barrier penetration, while the 3-methyl-2-butenyl moiety introduces steric effects that may influence receptor binding or polymerization kinetics. Structural characterization typically employs NMR, mass spectrometry, and X-ray crystallography to confirm regioselectivity and stereochemistry .

Q. How is L-Tyrosine, N-acetyl-O-(3-methyl-2-butenyl)- synthesized, and what are common optimization challenges?

Synthesis often involves protecting-group strategies (e.g., tert-butyl or benzyl groups) to selectively modify tyrosine’s hydroxyl and amine groups. For instance, tert-butyldimethylsilyl (TBS) chloride is used to protect hydroxyl groups, followed by acetylation and alkenylation via nucleophilic substitution. Key challenges include avoiding racemization during esterification and ensuring regioselectivity in alkenyl attachment. Reaction monitoring via TLC or HPLC is critical for purity (>95%) .

Q. What biochemical pathways involve this derivative, particularly in neurotransmitter synthesis?

Like L-Tyrosine, this compound serves as a precursor for dopamine and norepinephrine. The acetyl group may slow enzymatic hydrolysis, prolonging its availability in the central nervous system. In vitro studies using SH-SY5Y neuronal cells or microdialysis in rodent models are common to assess its conversion kinetics. Conflicting data exist on whether its acetylated form requires deacetylation before entering neurotransmitter pathways .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in bioavailability and functional efficacy between L-Tyrosine and its derivatives?

Methodological discrepancies arise from variations in delivery systems (e.g., oral vs. intravenous), species-specific metabolism, and stressor types (e.g., acute noise vs. chronic sleep deprivation). A robust approach combines:

  • Pharmacokinetic profiling : LC-MS/MS to quantify plasma and brain concentrations over time.
  • Behavioral assays : Dual-task paradigms or the Stroop test under controlled stressors (e.g., cold exposure) to isolate cognitive effects.
  • Comparative studies : Directly contrast N-acetyl-O-(3-methyl-2-butenyl)- with NALT and unmodified L-Tyrosine in the same model .

Q. What role does this compound play in copolymerization with ethylene, and how do structural modifications affect polymer properties?

Titanium-catalyzed copolymerization with ethylene produces hydrophilic polymers with potential biomedical applications (e.g., drug delivery). The alkenyl side chain’s length and branching influence crystallinity and thermal stability. For example, 3-methyl-2-butenyl groups enhance steric hindrance, reducing chain mobility and increasing glass transition temperature (Tg). Characterization via GPC, DSC, and tensile testing is essential to correlate structure with mechanical properties .

Q. What experimental models best elucidate the neuroprotective effects of this derivative under oxidative stress?

Advanced models include:

  • In vitro : Primary cortical neurons exposed to H₂O₂ or amyloid-β oligomers, with viability assessed via MTT assay and ROS quantification.
  • In vivo : Transgenic mice (e.g., APP/PS1 for Alzheimer’s) treated with the derivative, followed by Morris water maze tests and immunohistochemistry for dopamine receptor density.
  • Omics integration : RNA-seq to identify upregulated antioxidant pathways (e.g., Nrf2/ARE) and metabolomics to track tyrosine metabolite flux .

Q. How can researchers address inconsistencies in reported efficacy for cognitive enhancement across studies?

Contradictions often stem from dosage variability (50–500 mg/kg in rodents), timing relative to stressor onset, and individual differences in baseline neurotransmitter levels. Solutions include:

  • Dose-response curves : Establish optimal dosing for specific stressors.
  • Stratified analysis : Group subjects by genetic polymorphisms (e.g., COMT Val158Met) affecting dopamine metabolism.
  • Meta-analysis : Aggregate data from studies using standardized cognitive batteries (e.g., Cambridge Neuropsychological Test Automated Battery) .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Structural Validation

TechniqueApplicationExample Parameters
NMR (¹H, ¹³C)Confirm regiochemistry of acetylation/alkenylation500 MHz, DMSO-d₆ solvent
HPLC-UV/FLDPurity assessment (>95%)C18 column, 0.1% TFA in H₂O/MeOH gradient
HRMSMolecular weight verificationESI+, m/z 356.1732 (calculated)

Q. Table 2. In Vivo Models for Stress-Induced Cognitive Studies

ModelStressor TypeOutcome Metrics
Cold water immersionAcute physical stressPlasma cortisol, working memory (radial arm maze)
Chronic unpredictable mild stress (CUMS)Prolonged psychological stressSucrose preference test, BDNF levels in hippocampus

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.